2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 793727-78-3
VCID: VC6450320
InChI: InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15)
SMILES: CN(C)C1(CCCCC1)CNC(=O)CCl
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

CAS No.: 793727-78-3

Cat. No.: VC6450320

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75

* For research use only. Not for human or veterinary use.

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide - 793727-78-3

Specification

CAS No. 793727-78-3
Molecular Formula C11H21ClN2O
Molecular Weight 232.75
IUPAC Name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide
Standard InChI InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15)
Standard InChI Key ICIGXMKPOAIAKM-UHFFFAOYSA-N
SMILES CN(C)C1(CCCCC1)CNC(=O)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is C11H21ClN2O\text{C}_{11}\text{H}_{21}\text{ClN}_2\text{O}, with a molecular weight of 232.75 g/mol . Its structure integrates a cyclohexane ring substituted at the 1-position with a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) and a methylacetamide side chain containing a chlorine atom. The SMILES representation CN(C)C1(CCCCC1)CNC(=O)CCl\text{CN(C)C1(CCCCC1)CNC(=O)CCl} underscores the spatial arrangement of these functional groups .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H21ClN2O\text{C}_{11}\text{H}_{21}\text{ClN}_2\text{O}
Molecular Weight232.75 g/mol
SMILESCN(C)C1(CCCCC1)CNC(=O)CCl
InChI KeyICIGXMKPOAIAKM-UHFFFAOYSA-N

Physicochemical Characteristics

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, suggest moderate polarity. For instance, the [M+H]+[M+H]^+ ion exhibits a CCS of 153.7 Ų, while the [M+Na]+[M+Na]^+ adduct shows 162.3 Ų . These metrics indicate potential bioavailability and membrane permeability, critical for drug candidate profiling.

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Amination of Cyclohexanol Derivatives: 1-(Dimethylamino)cyclohexanemethylamine is prepared via reductive amination of cyclohexanone with dimethylamine, followed by reduction using catalysts like palladium on carbon .

  • Acetylation with Chloroacetyl Chloride: The primary amine reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding the target compound after purification via column chromatography .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Cyclohexanone aminationDimethylamine, H2\text{H}_2/Pd-C, 60°C78%
AcetylationChloroacetyl chloride, DCM, 0°C65%

Industrial-Scale Considerations

While lab-scale synthesis is well-documented, industrial production may employ continuous-flow reactors to enhance yield and reduce byproducts . Solvent selection (e.g., chloroform vs. dichloromethane) impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution at the chloroacetamide moiety.

Pharmacological and Biological Activities

Hypothesized Mechanisms

Though direct studies are sparse, structural analogs like 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide demonstrate affinity for opioid receptors, suggesting potential analgesic properties. The dimethylamino group may facilitate blood-brain barrier penetration, while the chloroacetamide moiety could interact with cysteine residues in enzymatic active sites.

Comparative Bioactivity

Analog compounds exhibit varied effects based on substituent positioning. For example, shifting the dimethylamino group from the 1- to 2-position on the cyclohexyl ring alters receptor binding kinetics by ~30% in preliminary assays. Such structure-activity relationships (SARs) highlight the importance of stereochemistry in pharmacodynamics.

Applications in Medicinal Chemistry

Drug Development Prototypes

The compound’s modular structure makes it a candidate for derivatization in opioid receptor modulator development. Substituting the chlorine atom with fluorinated groups could enhance metabolic stability, as seen in related acetamide-based therapeutics.

Neurological Research Tools

In experimental models, similar compounds have been used to study demyelination and remyelination processes, though direct evidence for this molecule remains absent . Its potential to modulate glial cell activity warrants exploration in neurodegenerative disease contexts.

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